molecular formula C8H18O4 B3050939 Trimethylolpropane ethoxylate CAS No. 29860-47-7

Trimethylolpropane ethoxylate

Cat. No.: B3050939
CAS No.: 29860-47-7
M. Wt: 178.23 g/mol
InChI Key: RSROEZYGRKHVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylolpropane ethoxylate is a trifunctional polyether compound derived from trimethylolpropane. It is commonly used in the production of polyurethane foams, elastomers, and sealants . This compound is known for its versatility and effectiveness in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolpropane ethoxylate is produced by the ethoxylation of trimethylolpropane. The process involves the reaction of trimethylolpropane with ethylene oxide under controlled conditions to form the ethoxylated product .

Industrial Production Methods: In industrial settings, the ethoxylation process is typically carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The reaction is carefully monitored to ensure the desired degree of ethoxylation is achieved .

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane ethoxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield polyether polyols, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Trimethylolpropane ethoxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trimethylolpropane ethoxylate involves its ability to form stable polyether chains through ethoxylation. These polyether chains enhance the thermal stability, ionic conductivity, and mechanical strength of the materials in which they are incorporated . The molecular targets and pathways involved include the interaction with other polymeric components to form cross-linked networks, thereby improving the overall properties of the final product.

Comparison with Similar Compounds

  • Polyethylene glycol trimethylolpropane ether
  • Polyethylene glycol trimethylolpropane triether
  • Trimethylolpropane ethoxylate triacrylate

Comparison: this compound stands out due to its trifunctional nature, which allows for the formation of highly branched and cross-linked polymer structures. This characteristic makes it particularly useful in applications requiring enhanced mechanical strength and thermal stability . In contrast, similar compounds like polyethylene glycol trimethylolpropane ether and triacrylate may offer different degrees of functionality and reactivity, making them suitable for other specific applications .

Properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3.C2H4O/c1-2-6(3-7,4-8)5-9;1-2-3-1/h7-9H,2-5H2,1H3;1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSROEZYGRKHVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)CO.C1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29860-47-7
Details Compound: 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29860-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29860-47-7
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

Trimethylolpropane (Wako Pure Chemical Industries, Ltd., 200 g, hereinafter also referred to as “TMP”) and a 30% sodium hydroxide aqueous solution (3.62 g) were charged into a pressure-resistant reaction vessel equipped with a stirrer. The temperature of the reaction system was heated up to 100° C. with an oil bath. The pressure of the reaction system was reduced to 100 mmTorr for 1 hour with a vacuum pump while nitrogen was slowly bubbled into the reaction system, and thereby water (2.53 g) was distilled off. The pressure was further kept at 100 mmTorr for 1 hour with a vacuum pump. Then, the temperature inside the vessel was heated up to 130° C., and the inner pressure was adjusted to 0.5 MPa by nitrogen introduction. While the temperature inside the vessel was kept at 130° C.±2° C., ethylene oxide (1,969.9 g, 30-fold in mole relative to TMP) was added. Here, the inner pressure was controlled so as not to exceed 0.8 MPa. After the ethylene oxide addition, the inner temperature was kept at 130° C. for 1 hour to complete the reaction. The yield was found to be 99.7% from the masses before and after the reaction. As a result, the reaction provided a trimethylol propane ethylene oxide 29.9 mol adduct (hereinafter, also referred to as “TMP-30”).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylolpropane ethoxylate
Reactant of Route 2
Trimethylolpropane ethoxylate
Reactant of Route 3
Trimethylolpropane ethoxylate
Reactant of Route 4
Trimethylolpropane ethoxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trimethylolpropane ethoxylate
Reactant of Route 6
Trimethylolpropane ethoxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.